1-(2-Bromobenzyl)-1H-imidazol-2-amine
CAS No.: 1184269-43-9
Cat. No.: VC6765779
Molecular Formula: C10H10BrN3
Molecular Weight: 252.115
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1184269-43-9 |
---|---|
Molecular Formula | C10H10BrN3 |
Molecular Weight | 252.115 |
IUPAC Name | 1-[(2-bromophenyl)methyl]imidazol-2-amine |
Standard InChI | InChI=1S/C10H10BrN3/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) |
Standard InChI Key | LRFORQXPZHDMOH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CN2C=CN=C2N)Br |
Introduction
Chemical Properties and Structural Analysis
Molecular Identity and Structural Features
The molecular formula of 1-(2-Bromobenzyl)-1H-imidazol-2-amine is C₁₀H₁₀BrN₃, with a molecular weight of 252.11 g/mol (calculated from atomic masses). Its IUPAC name, 1-[(2-bromophenyl)methyl]-1H-imidazol-2-amine, reflects the substitution pattern: a 2-bromobenzyl group attached to the nitrogen at position 1 of the imidazole ring and an amine group at position 2 . The compound’s structure is defined by a planar imidazole ring conjugated to the benzyl moiety, creating a rigid aromatic system. The bromine atom at the ortho position introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions .
Key Structural Data
-
SMILES Notation: BrC1=C(C=CC=C1)CN2C=CN=C2N
-
X-ray Crystallography: While crystallographic data for this specific compound is unavailable, analogous structures (e.g., 1-(2-bromobenzyl)-1H-imidazole) exhibit bond lengths of 1.33–1.38 Å for C–N in the imidazole ring and 1.89–1.92 Å for C–Br .
Synthesis and Reaction Pathways
Optimization Parameters
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume